GRP (porcine) (trifluoroacetate salt)

Description

BenchChem offers high-quality GRP (porcine) (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRP (porcine) (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

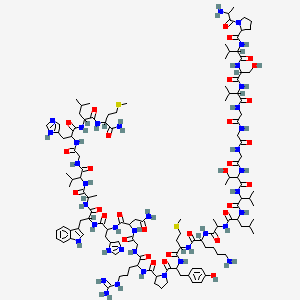

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCDCQPXUJKYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H198N38O31S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Neuropeptide Discovery and the Bombesin Peptide Family

The journey to understanding neuropeptides began in the early 20th century with crude extractions from animal tissues to observe their physiological effects. wikipedia.org A pivotal moment came in 1931 when researchers, attempting to isolate acetylcholine, discovered a peptide substance that caused muscle contractions and lowered blood pressure, effects not blocked by atropine, thus distinguishing it from acetylcholine. wikipedia.org Neuropeptides are short chains of amino acids synthesized and released by neurons that modulate neural activity by binding to G protein-coupled receptors (GPCRs). wikipedia.org These chemical messengers are ancient, with evidence of their use in cell-to-cell communication in some of the oldest living animals, even those without nervous systems. wikipedia.orgnih.gov

A significant family of neuropeptides is the bombesin-like peptides. Bombesin (B8815690), a 14-amino acid peptide, was first isolated from the skin of the European fire-bellied toad, Bombina bombina. wikipedia.orgnih.gov This discovery opened the door to identifying related peptides in other species. The bombesin family of peptides, including bombesin itself and related molecules like ranatensin (B1678805) and phyllolitorin, were found to have a range of biological activities in mammals, such as stimulating smooth muscle contraction and influencing gastric secretion. researchgate.net

The Pivotal Role of Gastrin Releasing Peptide Grp As a Mammalian Counterpart to Bombesin

For a considerable time, Gastrin-Releasing Peptide (GRP) was regarded as the mammalian equivalent of amphibian bombesin (B8815690) due to their structural similarities and comparable biological effects. nih.govcapes.gov.br GRP, a 27-amino acid peptide originally isolated from the porcine stomach, was so named for its potent ability to stimulate the release of gastrin. nih.govresearchgate.net Like bombesin, GRP was found to influence a variety of physiological processes. capes.gov.br

However, further research revealed that this initial understanding was not entirely accurate. Studies demonstrated that frogs possess distinct genes for both GRP and bombesin, indicating that GRP is not simply the mammalian version of bombesin. nih.gov This finding suggests the possibility of an as-yet-undiscovered true mammalian bombesin. nih.gov Despite this distinction, the shared biological activities and a common C-terminal decapeptide sequence support the concept of GRP as a mammalian bombesin-like peptide. capes.gov.br GRP is widely distributed in the mammalian central nervous system and gastrointestinal tract, where it plays a crucial role in gut motility, secretion, and cell growth. numberanalytics.comwikipedia.org It exerts its effects by binding to specific G-protein coupled receptors, primarily the GRP receptor (GRPR), also known as BB2. numberanalytics.comnumberanalytics.com

Specificity of Grp Porcine Trifluoroacetate Salt As a Research Reagent and Its Applications

GRP (porcine) (trifluoroacetate salt) is a specific formulation of GRP used in research settings. The trifluoroacetate (B77799) salt form enhances the stability and solubility of the peptide, making it suitable for experimental use. This reagent has been instrumental in elucidating the diverse functions of GRP in various physiological and pathological processes.

One of the primary research applications of porcine GRP is in studying gastrointestinal function. It is known to stimulate the release of gastrin from G cells in the stomach, which in turn promotes the secretion of gastric acid, a key component of digestion. wikipedia.orghistology.blog In in vivo studies using a canine model, porcine GRP was shown to cause a dose-dependent increase in gastrin output and to excite antral motility through neurally-mediated mechanisms. nih.gov

Beyond the gut, GRP is involved in a multitude of other biological processes. Research has implicated GRP in the regulation of satiety and food intake, where its administration has been shown to reduce food consumption in rodents. numberanalytics.com It also plays a role in thermoregulation, glucose homeostasis, and even social behavior. nih.govnih.gov Furthermore, GRP has been identified as a growth factor in certain cancers and has been shown to induce angiogenesis, the formation of new blood vessels. nih.govnih.gov This has made GRP and its receptors interesting targets for the development of cancer therapies. researchgate.net The specificity of GRP's actions is highlighted by the fact that a GRP blocker can inhibit GRP-induced angiogenesis without affecting angiogenesis stimulated by other factors like VEGF. nih.gov

Overview of Methodological Approaches in Grp Porcine Trifluoroacetate Salt Research

Primary Amino Acid Sequence Analysis of GRP (porcine)

Gastrin-Releasing Peptide (GRP) from porcine sources is a 27-amino acid peptide. Its fundamental structure is defined by the specific order of these amino acids, which dictates its chemical properties and three-dimensional conformation. The primary sequence is as follows:

H-Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. Current time information in Ottawa, CA.

This sequence can also be represented using the one-letter amino acid codes:

APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2. Current time information in Ottawa, CA.

The structure concludes with a C-terminal methioninamide, indicating that the terminal carboxyl group is modified to an amide. This amidation is a crucial feature of the peptide. Based on this sequence, the molecular formula for the peptide itself is C126H198N38O31S2, and it has a molecular weight of approximately 2805.3 g/mol . Current time information in Ottawa, CA. The trifluoroacetate (B77799) salt form results from the purification process, where trifluoroacetic acid (TFA) is used, and does not alter the primary amino acid sequence.

Table 1: Physicochemical Properties of GRP (porcine)

| Property | Value | Reference |

|---|---|---|

| Full Name | L-alanyl-L-prolyl-L-valyl-L-seryl-L-valylglycylglycylglycyl-L-threonyl-L-valyl-L-leucyl-L-alanyl-L-lysyl-L-methionyl-L-tyrosyl-L-prolyl-L-arginylglycyl-L-asparaginyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl-L-methioninamide, 2,2,2-trifluoroacetate | bachem.com |

| CAS Number | 74815-57-9 | Current time information in Ottawa, CA. |

| Molecular Formula | C126H198N38O31S2 | Current time information in Ottawa, CA. |

| Molecular Weight | 2805.3 g/mol | Current time information in Ottawa, CA. |

| Amino Acid Sequence | APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2 | Current time information in Ottawa, CA. |

Considerations for Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their structure, stability, and function. gsconlinepress.combachem.com For GRP, the most well-documented PTM is the C-terminal amidation, which is critical for its biological activity. This modification is a result of the processing of the precursor protein, preproGRP. nih.gov

While extensive research on PTMs like phosphorylation, glycosylation, and methylation exists for many proteins, specific modifications on the mature 27-amino acid porcine GRP are not extensively documented in publicly available research. gsconlinepress.comnih.govabcam.comnih.gov However, the precursor, porcine preprogastrin, is known to undergo phosphorylation. iris-biotech.de Studies on other porcine proteins have identified a range of PTMs, including phosphorylation, methylation, citrullination, and glycosylation, suggesting the cellular machinery for these modifications is present. nih.gov

The presence of specific amino acid residues in the porcine GRP sequence suggests potential sites for PTMs:

Serine (Ser) and Threonine (Thr): These residues are potential sites for phosphorylation, a common PTM that can modulate protein activity and interactions. peptide.com

Asparagine (Asn): This residue can be a site for N-linked glycosylation, although this is less common in peptides of this size compared to larger proteins. peptide.com

Lysine (Lys) and Arginine (Arg): These basic residues can be subject to methylation and acetylation, which can alter the charge and interactions of the peptide. nih.gov

The functional implications of any such modifications on porcine GRP would be significant, potentially altering its receptor binding affinity, signaling, and degradation rate. However, without specific research identifying these PTMs on the mature peptide, their functional roles remain theoretical.

Methodologies for Solid-Phase Peptide Synthesis (SPPS) of GRP (porcine) (trifluoroacetate salt)

The chemical synthesis of GRP (porcine) is achieved through Solid-Phase Peptide Synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.comgsconlinepress.com This technique allows for the efficient production of high-purity peptides.

A common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. biosynth.comthermofisher.com In this method, the N-terminus of each amino acid is temporarily protected by a base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). biosynth.compeptide.com The synthesis proceeds in cycles of deprotection of the N-terminus with a weak base (e.g., piperidine), followed by coupling of the next Fmoc-protected amino acid using activating reagents. peptide.com

Historically, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy has also been used, employing a benzhydrylamine resin and final cleavage with a strong acid like hydrogen fluoride (B91410) (HF). bachem.comthermofisher.com

The trifluoroacetate (TFA) salt form of the peptide is a direct consequence of the final step in SPPS. researchgate.net After the full peptide sequence is assembled on the resin, it is cleaved from the support and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing a high concentration of TFA. nih.govbiosynth.com TFA also serves as an ion-pairing agent during the subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The positively charged residues in the peptide (like Lys and Arg) and the N-terminal amino group associate with the negatively charged trifluoroacetate ions, resulting in the final product being a trifluoroacetate salt. researchgate.net

Advanced Purification Techniques and Analytical Characterization for High-Purity GRP (porcine) (trifluoroacetate salt)

Ensuring the purity of synthetic GRP (porcine) (trifluoroacetate salt) is critical for its use in research. This is primarily achieved through a combination of purification and analytical techniques.

Purification: The standard method for purifying peptides like GRP is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govgenscript.com

Principle: RP-HPLC separates the target peptide from impurities based on hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (commonly C8 or C18 silica). nih.govnih.gov

Elution: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like 0.1% TFA is used to elute the components. nih.goviris-biotech.de More hydrophobic species are retained longer on the column. Fractions are collected and analyzed for purity.

Analytical Characterization: Several analytical methods are employed to confirm the identity and purity of the synthesized peptide:

Analytical RP-HPLC: This is used to determine the purity of the final product by injecting a small sample onto an analytical HPLC column and observing the resulting chromatogram. A single major peak indicates high purity. peptide.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the peptide. peptide.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptides. The observed mass should correspond to the calculated theoretical mass of the peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the amino acid order.

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and quantifying them. The resulting amino acid ratios should match the theoretical composition based on the sequence.

The enantiomeric purity, ensuring that the amino acids are in their correct stereochemical (L- or D-) form, is also a critical quality parameter, as racemization can occur during synthesis. Current time information in Ottawa, CA. Chiral chromatography techniques coupled with mass spectrometry can be used for this analysis. nih.gov

Stability and Storage Parameters of GRP (porcine) (trifluoroacetate salt) for Research Integrity

The stability of GRP (porcine) (trifluoroacetate salt) is crucial for obtaining reliable and reproducible research results. As a lyophilized powder, the peptide is relatively stable when stored correctly.

Storage of Lyophilized Peptide:

Temperature: For long-term storage, the lyophilized peptide should be kept at -20°C or lower. researchgate.netresearchgate.netpeptide.com

Environment: The vial should be tightly sealed and stored in a desiccator to protect it from moisture, as peptides can be hygroscopic. researchgate.netpeptide.com Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation. bachem.comresearchgate.net

Light: The peptide should be protected from direct light. researchgate.net

Stability in Solution: Peptides are significantly less stable in solution compared to their lyophilized form.

Short-term Storage: If necessary, peptide solutions can be stored for a few weeks at -20°C. bachem.com However, repeated freeze-thaw cycles should be avoided as they can degrade the peptide. researchgate.net It is recommended to aliquot the peptide solution into single-use volumes. researchgate.netpeptide.com

Degradation Pathways: The presence of certain amino acids in the GRP (porcine) sequence makes it susceptible to specific degradation pathways in solution:

Oxidation: The two methionine (Met) residues can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. The tryptophan (Trp) residue is also prone to oxidation. bachem.compeptide.com Using oxygen-free solvents or buffers can help mitigate this. bachem.comresearchgate.net

Deamidation: The asparagine (Asn) residue can undergo deamidation to form aspartic acid, which can affect the peptide's structure and function.

Hydrolysis: The peptide bonds can be susceptible to hydrolysis, especially at extreme pH values.

The trifluoroacetate counter-ion can also influence the peptide's properties in solution. For certain cell-based assays, it may be necessary to exchange the TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride through techniques like ion-exchange chromatography or repeated lyophilization from a different acid solution. researchgate.net

Classification and Distribution of Gastrin-Releasing Peptide Receptors (GRPR/BB2)

The gastrin-releasing peptide receptor (GRPR), officially classified as bombesin (B8815690) receptor subtype 2 (BB2), is a member of the Class A (Rhodopsin-like) G protein-coupled receptor (GPCR) superfamily. wikipedia.orggpcrdb.orgnih.gov In humans, the gene for GRPR is located on the X chromosome, specifically at the Xp22.2 band. nih.govwikipedia.org

GRPR exhibits a wide but distinct distribution pattern throughout the body, with high expression levels in both the central nervous system (CNS) and peripheral tissues. wikipedia.orgguidetopharmacology.org In the CNS, GRPR is notably present in brain regions integral to behavior and metabolic regulation, such as the amygdala and the periventricular nucleus of the hypothalamus. nih.govatlasgeneticsoncology.org Its presence in these areas links GRPR signaling to the modulation of emotional responses, memory, social interaction, and satiety. nih.govatlasgeneticsoncology.org

Peripherally, GRPR is highly expressed in the gastrointestinal tract and associated organs. Significant concentrations are found in the pancreas, where it regulates insulin (B600854) secretion, as well as in the stomach and colon. wikipedia.orgatlasgeneticsoncology.org The receptor's functions in the gut include mediating the release of gastrointestinal hormones, regulating smooth muscle contraction, and influencing epithelial cell proliferation. wikipedia.orgatlasgeneticsoncology.org Aberrant overexpression of GRPR is frequently observed in various malignancies, including prostate, breast, lung, and colon cancers, making it a significant subject of oncological research. nih.govatlasgeneticsoncology.org

Table 1: Tissue Distribution of Gastrin-Releasing Peptide Receptor (GRPR/BB2)

| System | Tissue/Organ | Primary Associated Functions |

|---|---|---|

| Central Nervous System | Brain (Amygdala, Hypothalamus, Hippocampus) | Emotional behavior, Fear memory, Satiety, Circadian rhythms nih.govnih.govatlasgeneticsoncology.org |

| Spinal Cord | Mediation of non-histaminergic itch nih.govnih.gov | |

| Gastrointestinal System | Pancreas | Hormone secretion (e.g., insulin) wikipedia.orgatlasgeneticsoncology.org |

| Stomach | Gastric acid secretion, Hormone release wikipedia.org | |

| Colon | Villi development, Smooth muscle contraction wikipedia.orgatlasgeneticsoncology.org | |

| Other Peripheral Tissues | Adrenal Cortex | Steroidogenesis |

Specificity and Affinity of GRP (porcine) Binding to GRPR

Porcine GRP, a 27-amino acid peptide, is the endogenous ligand for the GRPR and binds to it with high specificity and affinity. nih.govnih.govatlasgeneticsoncology.org The interaction is highly selective; GRP demonstrates a significantly greater affinity for GRPR (BB2) compared to other bombesin receptor subtypes. nih.gov Research indicates that GRP's affinity for GRPR is approximately 740-fold higher than its affinity for the neuromedin B receptor (NMBR/BB1). nih.gov This high degree of selectivity ensures that the physiological effects of GRP are precisely mediated through GRPR-expressing cells. The C-terminal decapeptide of GRP, known as GRP(18-27) or neuromedin C, also binds to GRPR with high affinity and is a potent activator of the receptor. nih.govnih.gov

Characterization of GRP (porcine) Interactions with Other Bombesin Receptor Subtypes (BB1, BB3, BB4)

The mammalian bombesin receptor family consists of three distinct subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). nih.govguidetopharmacology.orgnih.gov

BB1 (NMBR): While GRP can bind to BB1, it does so with a markedly lower affinity compared to its interaction with BB2. nih.govnih.gov The endogenous ligand for BB1 is neuromedin B (NMB), which in turn shows a much lower affinity for GRPR. nih.gov This reciprocal selectivity allows for distinct signaling pathways to be activated by GRP and NMB.

BB3 (BRS-3): BRS-3 is classified as an orphan receptor because its endogenous ligand has not yet been definitively identified. atlasgeneticsoncology.orgnih.gov Importantly, BRS-3 does not bind GRP, NMB, or bombesin with any significant affinity. atlasgeneticsoncology.org Despite its structural homology to GRPR and NMBR, it does not participate in direct signaling by porcine GRP. nih.gov

BB4: A fourth bombesin receptor subtype, BB4, has been cloned from amphibians. nih.gov However, a mammalian ortholog of the BB4 receptor has not been discovered to date. nih.gov

Table 2: Relative Binding Affinity of GRP for Bombesin Receptor Subtypes

| Receptor Subtype | Endogenous Ligand(s) | Relative GRP Affinity |

|---|---|---|

| GRPR (BB2) | Gastrin-Releasing Peptide (GRP) | High |

| NMBR (BB1) | Neuromedin B (NMB) | Low nih.gov |

| BRS-3 (BB3) | Orphan Receptor | Negligible atlasgeneticsoncology.org |

| BB4 | (Amphibian) | Not applicable in mammals nih.gov |

G-Protein Coupling and Downstream Effector Activation by GRP (porcine)

As a G protein-coupled receptor, the binding of GRP to GRPR initiates a conformational change in the receptor, enabling it to couple with and activate intracellular heterotrimeric G proteins. wikipedia.orgnih.gov The GRPR primarily couples to G proteins of the Gq/11 family, with some evidence also suggesting potential coupling to the G12/13 family. guidetopharmacology.org

Activation of the Gq protein leads to the stimulation of its primary downstream effector, phospholipase C (PLC). wikipedia.orgatlasgeneticsoncology.orgnih.gov PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules propagate the signal from the cell membrane into the cell's interior, triggering a cascade of further signaling events.

Examination of Intracellular Signaling Pathways: Calcium Mobilization, MAPK/ERK, PI3K/Akt Activation

The activation of Gq/PLC by the GRP-GRPR complex triggers several critical intracellular signaling pathways that regulate diverse cellular functions, from proliferation to secretion.

Calcium Mobilization: The generation of IP3 by PLC is central to intracellular calcium (Ca2+) mobilization. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding opens calcium channels, leading to a rapid and transient release of Ca2+ into the cytosol. nih.gov This surge in intracellular calcium concentration acts as a critical signal, activating various calcium-dependent enzymes and processes. Studies in neuroblastoma and glioblastoma cell lines have confirmed that GRP stimulation leads to a significant increase in cytosolic calcium. nih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a major downstream target of GRPR activation. nih.govnih.gov This pathway can be activated by diacylglycerol (DAG) through protein kinase C (PKC), as well as by other intermediates. The MAPK/ERK pathway is fundamentally involved in transmitting signals from the cell surface to the nucleus, regulating gene expression related to cell growth, proliferation, and differentiation. nih.gov Its activation is a key mechanism by which GRP exerts its mitogenic effects in both normal and neoplastic tissues. nih.gov

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another vital cascade that can be activated downstream of GRPR. This pathway is a master regulator of cell survival, metabolism, and growth, often acting to inhibit apoptosis (programmed cell death). nih.govnih.gov Activation can be initiated by the βγ subunits released from the activated G-protein, which can recruit and activate PI3K at the plasma membrane. researchgate.net The subsequent activation of Akt promotes cell survival and proliferation, complementing the signals from the MAPK/ERK pathway.

Mechanisms of Receptor Desensitization, Internalization, and Recycling in Response to GRP (porcine)

To prevent overstimulation and allow for cellular responsiveness to be tightly regulated, the GRP-GRPR signaling system is subject to sophisticated mechanisms of desensitization and trafficking. This process ensures that the cellular response is transient and proportional to the stimulus.

Desensitization: Following prolonged or intense stimulation by GRP, the GRPR becomes desensitized, meaning its ability to activate G proteins is diminished. This process begins with the phosphorylation of serine and threonine residues on the receptor's intracellular C-terminal tail by G protein-coupled receptor kinases (GRKs). researchgate.netnih.gov

Internalization: The phosphorylated receptor serves as a high-affinity docking site for proteins called β-arrestins. researchgate.netnih.gov The binding of β-arrestin to the GRPR has two main consequences. First, it sterically blocks the receptor from interacting with G proteins, effectively uncoupling it from its primary signaling pathway. researchgate.net Second, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, to initiate the internalization of the receptor from the plasma membrane into intracellular vesicles called endosomes. nih.govnih.gov

Recycling and Degradation: Once internalized within endosomes, the GRP-GRPR complex faces one of two fates. The receptor can be dephosphorylated by protein phosphatases and sorted into recycling endosomes, which then traffic it back to the plasma membrane. researchgate.net This recycling process resensitizes the cell, allowing it to respond to subsequent GRP stimulation. Alternatively, the receptor can be targeted to lysosomes for degradation, a process that leads to a long-term downregulation of receptor numbers on the cell surface. researchgate.netnih.gov

Regulation of Gastrointestinal Functions: Motility, Secretion, and Epithelial Homeostasis in Animal Models

In animal models, porcine GRP has been demonstrated to be a potent regulator of gastrointestinal motility and secretion. In canine models, GRP administration leads to a dose-dependent increase in antral motility, an effect that is mediated by neural pathways. This suggests that GRP plays a role in the coordinated contractions of the stomach necessary for digestion. Furthermore, studies in pigs have utilized advanced techniques like intraluminal impedancometry and telemetric motility capsules to investigate gut motility, providing a more detailed understanding of the complex interplay of factors, including neuropeptides like GRP, that govern gastrointestinal transit.

Central Nervous System Modulations: Appetite Regulation, Stress Responses, and Neurotransmitter Release in Animal Models

The influence of GRP extends to the central nervous system, where it is involved in modulating appetite, stress responses, and neurotransmitter release. While specific studies on porcine GRP's direct effects on appetite in pig models are not extensively detailed in the provided results, the known role of GRP in the broader context of gut-brain signaling suggests its involvement in satiety and food intake regulation.

Animal models, including porcine models, are increasingly used to study stress due to their physiological and behavioral similarities to humans. Porcine stress syndrome, a hereditary condition in certain pig breeds, highlights the intricate relationship between genetics, stress, and physiological responses. Studies on chronic stress in pigs have shown alterations in the gut-brain axis, including changes in the hippocampus and gut microbiota, areas where GRP and its receptors are known to be present. Furthermore, research in other animal models has implicated GRP in the modulation of stress-related behaviors and the release of neurotransmitters in brain regions associated with stress and anxiety. The gyrencephalic brain of the pig, which is structurally similar to the human brain, makes it a valuable model for neuroimaging and studying the central effects of neuropeptides like GRP.

Endocrine System Influence: Pancreatic Islet Function and Hormone Secretion in Animal Models

Porcine GRP exerts a significant influence on the endocrine system, particularly on pancreatic islet function and hormone secretion. Studies using isolated, perfused porcine pancreas preparations have demonstrated that electrical stimulation of the vagus nerves leads to the release of GRP. This indicates a neural pathway through which GRP can modulate pancreatic endocrine function.

In the context of hormone secretion, GRP has been shown to stimulate the release of gastrin from the stomach in canine models. While the direct effects of porcine GRP on insulin and glucagon (B607659) secretion from pancreatic islets in pig models require further specific investigation, the presence and release of GRP in the pancreas strongly suggest its involvement in regulating glucose homeostasis. Porcine models of diabetes and metabolic syndrome are well-established and provide an excellent platform to further dissect the role of GRP in pancreatic islet physiology and pathophysiology.

Immunomodulatory Activities and Inflammatory Responses in Preclinical Animal Systems

GRP has been shown to possess immunomodulatory activities and to be involved in inflammatory responses in preclinical animal systems. The pig is considered an excellent model for immunological research due to the similarities in its immune system to that of humans. Studies in various animal models have demonstrated that GRP can influence the functions of immune cells, such as lymphocytes and macrophages.

In the context of inflammation, GRP has been implicated in inflammatory conditions of the gastrointestinal tract and pancreas. Porcine models of pancreatitis have been developed to study the mechanisms of this inflammatory disease. Furthermore, research on inflammatory responses in the lungs of animal models has shown the involvement of various signaling pathways that can be modulated by neuropeptides like GRP. The use of mesenchymal stem cell-derived exosomes, which have immunomodulatory properties, is being explored in animal models for treating inflammatory conditions and promoting tissue regeneration, and GRP may play a role in these processes.

Role in Neoplastic Transformation and Tumor Progression in Animal Cancer Models (e.g., prostate, lung, colon)

GRP and its receptors are frequently overexpressed in various human cancers and are known to act as autocrine and paracrine growth factors, contributing to neoplastic transformation and tumor progression. Animal models, particularly porcine models, are becoming increasingly important for cancer research due to their anatomical and physiological resemblance to humans, which allows for more clinically relevant studies of tumor development and treatment.

Prostate Cancer: While porcine models for prostate cancer are still under development, studies in other animal models have shown that GRP can stimulate the growth of prostate cancer cells. The expression of prostate-specific membrane antigen (PSMA), a target for prostate cancer therapy, has been characterized in pigs, suggesting their potential as a model for studying this disease.

Lung Cancer: Porcine models of lung cancer are being developed to better understand the disease and test new therapies. Genetically engineered pig models that develop lung tumors provide a valuable tool to investigate the role of growth factors like GRP in lung cancer development and progression. Studies in other models have linked diets high in ultra-processed foods to an increased risk of lung cancer, a connection that may involve inflammatory pathways influenced by neuropeptides.

Colon Cancer: Porcine models of intestinal cancer have been successfully generated and are providing new insights into the disease. These models are particularly relevant for studying diet-induced colon cancer, as pigs share similar dietary habits and gut physiology with humans.

Structure Activity Relationship Sar Studies and Analog Development for Grp Porcine

Identification of Critical Amino Acid Residues for GRPR Binding and Activation

The interaction between GRP and its receptor, GRPR, is a highly specific molecular recognition event governed by key amino acid residues on both the peptide and the receptor. Research has identified that the C-terminal portion of GRP and its amphibian analog, bombesin (B8815690), is essential for biological activity. nih.gov Specifically, structure-activity relationship studies have pinpointed that Trp⁸ and His¹² are crucial for maintaining bombesin-like activity, while the C-terminal Met¹⁴ is vital for the peptide's agonistic behavior. frontiersin.org

On the receptor side, mutagenesis studies have been instrumental in mapping the binding pocket. By systematically mutating amino acids in the GRPR and observing the effects on GRP binding, researchers have identified several residues that are critical for high-affinity interaction. Particularly important for GRP selectivity are residues such as K101, Q121, A198, P199, R288, S293, and T297 within the GRPR. nih.govresearchgate.net Modeling studies have shown that the side-chains of many of these amino acids are oriented inward, positioning them within the binding pocket to directly interact with the GRP ligand. nih.govresearchgate.net The N-terminus of the GRPR, however, does not appear to be essential for high-affinity agonist binding. researchgate.net

Impact of N-Terminal and C-Terminal Modifications on Receptor Selectivity and Efficacy

Modifications at the N-terminal and C-terminal ends of the GRP peptide sequence have profound effects on the resulting analog's receptor selectivity, affinity, and functional efficacy (agonist vs. antagonist activity).

The N-terminus of GRP can be modified, often by attaching chelating agents for radiolabeling, without abolishing receptor affinity. snmjournals.org In fact, certain N-terminal modifications can even enhance binding. Studies have shown that introducing a positive charge at the N-terminus of GRP antagonists can improve receptor affinity. snmjournals.org For example, conjugating different chelators like NOTA and NODAGA to the N-terminus of the GRP antagonist MJ9 resulted in analogs with high picomolar to low nanomolar GRPR affinity. snmjournals.orgresearchgate.net The length of the N-terminal portion of the peptide can also influence binding, with studies on truncated GRP analogs showing that longer-chain variants like GRP(14–27) consistently display higher GRPR affinity compared to their shorter C-terminal decapeptide counterparts. nih.gov

The C-terminus is particularly critical in determining the functional nature of the GRP analog. The native C-terminal sequence, ending in His-Leu-Met-NH₂, confers agonist properties. mdpi.com Subtle changes in this region can switch an agonist into a potent antagonist. A key modification strategy involves replacing the C-terminal amino acids. For instance, the exchange of Leu¹³–Met¹⁴ with Sta¹³–Leu¹⁴ (Statine, a non-proteinogenic amino acid), especially when combined with a D-Phe⁶ substitution, is a successful strategy for conferring antagonistic activity. mdpi.com This modification not only blocks receptor activation but also increases the peptide's resistance to cleavage by neutral endopeptidase. mdpi.com

Conformational Constraints and Cyclization Strategies in Designing GRP (porcine) Analogs

Linear peptides like GRP are inherently flexible, adopting multiple conformations in solution. This flexibility can lead to a lack of receptor selectivity and increased susceptibility to enzymatic degradation. To overcome these limitations, researchers employ strategies to introduce conformational constraints, with peptide cyclization being a primary method. nih.gov

Cyclization reduces the peptide's conformational freedom, locking it into a more defined three-dimensional structure that can be optimized for receptor binding. nih.gov This strategy can enhance binding affinity, improve selectivity, and increase metabolic stability. nih.gov Various chemical strategies are used for macrocyclization, including: nih.govqyaobio.com

Head-to-Tail Cyclization: Forming an amide bond between the N-terminal amine and the C-terminal carboxyl group.

Sidechain-to-Sidechain Cyclization: Creating a covalent bridge between the side chains of two amino acids within the sequence. This can be achieved through lactam bridges, disulfide bonds, or thioether linkages.

Backbone Cyclization: A less common but powerful approach that involves linking parts of the peptide backbone itself, rather than the side chains or termini.

While the application of these strategies to GRP analogs is an area of active research, the principles have been widely used in peptide drug design to create more potent and stable molecules. The goal is to stabilize the "bioactive conformation"—the specific shape the peptide adopts when it binds to the GRPR—thereby improving its pharmacological properties.

Development of Potent Agonists and Antagonists Based on GRP (porcine) Sequence

Building on the foundational SAR principles, extensive research has been dedicated to developing potent and stable GRP analogs with either agonist or antagonist properties for diagnostic and therapeutic applications.

Agonist Development: Agonists are designed to mimic the action of native GRP, activating the GRPR upon binding. The C-terminal heptapeptide sequence (Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is the cornerstone for agonist design. mdpi.com Modifications have focused on improving stability and receptor affinity while retaining this core activating sequence. For instance, replacing Met¹⁴ with thiazolidine-4-carboxylic acid (Thz) has been explored to create novel agonists. nih.gov Research has shown that while GRPR agonists can be effective for tumor targeting, they can also induce undesirable side effects and receptor downregulation. nih.gov

Antagonist Development: GRPR antagonists have emerged as particularly promising agents, especially for cancer imaging and therapy, as they bind with high affinity without causing receptor activation and its associated side effects. nih.gov The development of potent antagonists often involves significant modifications to the C-terminus of the bombesin/GRP sequence. A widely studied and potent antagonist is RM2, which has the sequence D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂. eur.nlnih.govresearchgate.net Modifications within this template, such as substituting Trp⁸ with α-methyl-L-tryptophan, have been shown to substantially improve in vivo stability. nih.gov

The table below summarizes the binding affinities of several GRP/bombesin-based agonists and antagonists.

| Compound/Analog | Type | Modification(s) | Binding Affinity (IC₅₀, nM) |

| Bombesin | Agonist | Natural Peptide | 1.40 |

| [¹¹¹In]In-RM2 | Antagonist | DOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 9.3 ± 3.3 |

| ⁿᵃᵗGa-NOTA-MJ9 | Antagonist | NOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 0.8 ± 0.3 |

| ⁿᵃᵗCu-NOTA-MJ9 | Antagonist | NOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 1.9 ± 0.4 |

| ⁿᵃᵗGa-NODAGA-MJ9 | Antagonist | NODAGA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 2.1 ± 0.4 |

| ⁿᵃᵗCu-NODAGA-MJ9 | Antagonist | NODAGA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 8.8 ± 1.5 |

| [⁶⁸Ga]Ga-RM2 | Antagonist | DOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 7.7 ± 3.3 |

Data sourced from multiple studies. snmjournals.orgnih.govresearchgate.net Binding affinities can vary based on experimental conditions and cell lines used.

Design of Peptide Mimetics and Non-Peptidic Ligands Targeting GRPR

While peptide-based analogs have been the mainstay of GRPR-targeted drug design, they can suffer from poor metabolic stability and low oral bioavailability. To address these shortcomings, researchers have pursued the development of peptidomimetics and small, non-peptidic molecules that can mimic the binding of GRP to its receptor. scbt.com

Peptidomimetics are molecules that are designed to replicate the essential structural features of a peptide's pharmacophore (the part of the molecule responsible for its biological activity) but are built from non-peptidic backbones. mdpi.com This approach can lead to compounds with improved stability against proteases and better pharmacokinetic properties. For example, replacing amide bonds in the peptide backbone with more stable linkages is a common peptidomimetic strategy. nih.gov

Non-peptidic ligands represent a complete departure from the peptide structure. These are typically small organic molecules identified through high-throughput screening or rational drug design based on the structure of the GRPR binding pocket. scbt.com A significant breakthrough in this area was the discovery of PD176252, the first potent and selective non-peptide GRPR antagonist, with a high binding affinity (Ki = 1.0 nM). nih.govpnas.org Structural studies have revealed how PD176252 fits into the GRPR binding pocket, providing a detailed blueprint for the structure-based design of future non-peptidic GRPR modulators. nih.govresearchgate.net These small molecules offer potential advantages in terms of oral bioavailability and stability, making them attractive candidates for drug development. scbt.com

Analytical and Detection Methodologies for Grp Porcine in Biological Matrices

Immunoassays: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) for GRP Quantification

Immunoassays are a cornerstone for the quantification of porcine GRP in biological samples due to their high sensitivity and specificity. These methods rely on the principle of antigen-antibody recognition.

Radioimmunoassay (RIA) has been a traditional and robust method for measuring peptide hormones like GRP. The technique involves a competitive binding reaction where the unlabeled GRP in a sample competes with a fixed amount of radiolabeled GRP (typically with ¹²⁵I) for a limited number of binding sites on a specific antibody. Following incubation, the antibody-bound GRP is separated from the free GRP, and the radioactivity of the bound fraction is measured. The concentration of GRP in the sample is inversely proportional to the measured radioactivity. Protocols for porcine GRP RIA kits are available, detailing procedures for sample extraction from plasma, preparation of standards, and the assay procedure itself. For instance, a typical RIA kit for porcine GRP (1-16) has a detection range of 10-1280 pg/ml. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay that has largely replaced RIA due to its non-radioactive nature, stability of reagents, and potential for high-throughput analysis. The most common format is the sandwich ELISA, where a capture antibody specific for porcine GRP is coated onto a microplate well. The sample containing GRP is added, and the peptide is captured by the immobilized antibody. After washing, a second, detection antibody (often biotinylated) that recognizes a different epitope on the GRP molecule is added. This is followed by the addition of an enzyme-conjugated streptavidin (like horseradish peroxidase), which binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of GRP in the sample. Commercially available ELISA kits for various porcine proteins demonstrate a range of performance characteristics.

Interactive Table 1: Representative Performance Characteristics of Porcine Immunoassays

| Assay Type | Analyte | Matrix | Detection Range | Sensitivity (LOD/LOQ) | Specificity/Cross-Reactivity | Reference |

| RIA | Porcine GRP (1-16) | Plasma | 10-1280 pg/mL | Not explicitly stated, but within the pg/mL range | Specific for porcine GRP (1-16) | nih.gov |

| ELISA | Porcine High Mobility Group Protein 1 | Serum, Plasma | 62.5-4000 pg/mL | 28.3 pg/mL (Sensitivity) | Specific for Porcine HMG1 | nih.gov |

| ELISA | Porcine Cytosolic Phospholipase A2 | Serum, Plasma, Tissue Homogenate | 62.5-2000 pg/mL | 10 pg/mL | Reactivity: Porcine | psu.edu |

| ELISA | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Antibodies | Serum | S/P Ratio ≥ 0.4 (Cut-off) | Sensitivity: 90% | Specificity: 98% | biochek.com |

Chromatographic Separation Techniques (HPLC, UPLC) Coupled with Mass Spectrometry (MS/MS) for GRP Identification and Quantitation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for the definitive identification and precise quantification of porcine GRP in complex biological matrices. These methods offer high specificity, sensitivity, and the ability to analyze multiple analytes simultaneously.

The general workflow involves extraction of GRP from the biological sample (e.g., tissue homogenate, plasma), followed by chromatographic separation and mass spectrometric detection. repligen.comnih.govchromatographyonline.comresearchgate.net The trifluoroacetate (B77799) salt of GRP is compatible with these techniques, as the trifluoroacetic acid is volatile and can be removed during the analysis.

HPLC-MS/MS and UPLC-MS/MS methods separate GRP from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The separated peptide then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to the mass-to-charge ratio (m/z) of GRP is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. chromatographyonline.com Studies on other peptides and drugs in porcine tissues have demonstrated the validation of such methods, assessing parameters like linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a UPLC-MS/MS method for porcine gelatin could detect adulteration at a level of 0.04%. chromatographyonline.com

Interactive Table 2: Representative Validation Parameters for HPLC/UPLC-MS/MS Methods in Porcine Matrices

| Analyte(s) | Matrix | Technique | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ | Reference |

| 29 Active Substances | Swine Manure | HPLC-MS/MS | >0.99 | 63-128 | Not specified | 100-1500 µg/kg | nih.gov |

| 4 Veterinary Drugs | Porcine Muscle | LC/ESI-MS/MS | ≥0.9865 | 63.75-89.30 (Inter-day) | 1.97-15.78 (Inter-day) | 0.5-2.5 ng/g | researchgate.net |

| Sirolimus | Porcine Whole Blood & Lung Tissue | LC-MS/MS | >0.99 | Not specified | <15 | 0.5 ng/mL | researchgate.net |

| Amino Acids | Plasma | HPLC-MS/MS | >0.99 | 92.1-108.2 | Intra-day: 3.29-11.73, Inter-day: 5.04-12.48 | Not specified | chromatographyonline.com |

Receptor Autoradiography and In Vitro Receptor Binding Assays Using Radiolabeled GRP (porcine)

Receptor autoradiography is a powerful technique to visualize the distribution and density of GRP receptors in tissue sections. This method utilizes a radiolabeled ligand, such as ¹²⁵I-GRP, which binds specifically to its receptors. Frozen tissue sections from porcine models are incubated with the radiolabeled GRP. After washing to remove unbound ligand, the sections are exposed to a photographic emulsion or a phosphor imaging screen. The resulting image reveals the anatomical localization of the GRP receptors. nih.gov This technique can be made quantitative by using standards with known amounts of radioactivity.

In vitro receptor binding assays are used to determine the affinity and specificity of GRP for its receptors. In these assays, a membrane preparation from a tissue known to express GRP receptors is incubated with radiolabeled GRP and varying concentrations of unlabeled GRP (or other test compounds). By measuring the displacement of the radiolabeled ligand by the unlabeled compound, the binding affinity (Ki) can be determined. These assays are crucial for characterizing the pharmacological properties of GRP and its analogues.

Immunohistochemistry and Immunofluorescence for Cellular and Tissue Localization of GRP and its Receptors

Immunohistochemistry (IHC) and immunofluorescence (IF) are invaluable techniques for visualizing the precise cellular and subcellular localization of GRP and its receptors within porcine tissues. These methods utilize specific antibodies that bind to the target protein (GRP or its receptor).

In immunohistochemistry , the antibody is typically linked to an enzyme (e.g., horseradish peroxidase) that catalyzes a color-producing reaction at the site of the antigen. This allows for the visualization of the target protein's distribution within the tissue architecture using a standard light microscope. Studies have successfully used IHC to localize GRP in the porcine pancreas, where it was found in varicose nerve fibers associated with exocrine tissue and islets. nih.gov The technique has also been applied to identify various cell markers in porcine intestinal tissue. nih.gov

Immunofluorescence employs antibodies conjugated to fluorophores. When excited by light of a specific wavelength, the fluorophore emits light at a different wavelength, which can be detected by a fluorescence microscope. This method allows for the simultaneous detection of multiple proteins by using antibodies with different fluorophores (multicolor immunofluorescence). For instance, immunofluorescence has been used to study the co-localization of GRP with other neuronal markers in the spinal cord of animal models. nih.gov While many studies are conducted in rodent models, the principles are directly applicable to porcine tissues, provided specific and validated antibodies are available. researchgate.netnih.gov

Advanced Spectroscopic Methods for GRP (porcine) Structural Characterization

Advanced spectroscopic techniques are employed to elucidate the three-dimensional structure and conformational dynamics of porcine GRP. The trifluoroacetate salt form does not interfere with these solution-based spectroscopic methods.

Circular Dichroism (CD) Spectroscopy is used to investigate the secondary structure of peptides. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like a peptide. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, β-turn, and random coil conformations in the peptide's structure. Studies on gastrin-releasing peptide have shown that in a buffer solution, it exists predominantly in a flexible, random coil conformation with a β-turn, while the presence of lipids can induce a more ordered secondary structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for analyzing the secondary structure of proteins and peptides. psu.eduuwec.edushimadzu.com The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure. By deconvoluting this band, the relative amounts of α-helices, β-sheets, turns, and unordered structures can be estimated. nih.gov FTIR has been used to characterize the secondary structure of myofibrillar proteins in porcine tissue and is a well-established method for protein structural analysis. psu.edunih.gov

Biotechnological Applications and Research Tool Development Utilizing Grp Porcine Trifluoroacetate Salt

GRP (porcine) (trifluoroacetate salt) as a Standard for Peptide Quantification and Validation

In proteomics and related fields, accurate quantification of proteins and peptides is crucial. GRP (porcine) (trifluoroacetate salt) serves as a critical reference standard for the quantification and validation of peptides in various analytical methods.

Liquid chromatography-multiple reaction monitoring mass spectrometry (LC-MRM) is a powerful technique for quantifying protein expression levels with high specificity and sensitivity. nih.gov The absolute quantification of a target peptide or protein using this method requires the use of a known concentration of a synthetic peptide standard. nih.gov GRP (porcine) (trifluoroacetate salt), as a well-characterized, high-purity synthetic peptide, is ideally suited for this purpose.

When used as a standard, a known amount of the GRP peptide is spiked into a biological sample. By comparing the mass spectrometry signal of the endogenous GRP to the signal from the added standard, researchers can calculate the absolute concentration of GRP in the sample. The trifluoroacetate (B77799) (TFA) counter-ion, a remnant of the purification process, is an important consideration, and methods exist to precisely determine the TFA content in peptide preparations to ensure accurate peptide quantification. researchgate.netthermofisher.com

Table 1: Application of Synthetic Peptides in Quantitative Analysis

| Analytical Technique | Role of Synthetic Peptide Standard | Purpose |

|---|---|---|

| LC-MRM Mass Spectrometry | External or Internal Calibrant | Enables absolute quantification (e.g., fmol/µg) of the endogenous peptide in complex biological matrices like cell lysates or serum. nih.gov |

| HPLC | Reference Material | Used to validate the retention time and peak identity for the quantification of GRP in samples. |

Utilization in High-Throughput Screening (HTS) Assays for Novel GRPR Modulators

The GRP receptor (GRPR) is a G-protein coupled receptor (GPCR) implicated in various physiological processes and diseases, including cancer. nih.gov This makes it an attractive target for drug discovery. High-throughput screening (HTS) assays are employed to rapidly test large libraries of chemical compounds for their ability to modulate GRPR activity.

In this context, GRP (porcine) (trifluoroacetate salt) is essential as the native agonist. It is used to develop and validate the HTS assay. A typical assay might measure a downstream signal generated upon GRP binding to its receptor, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. GRP is used as the positive control to ensure the assay is working correctly. In competitive binding assays, a labeled version of GRP or a related ligand is used, and screening is performed to identify compounds that can displace the labeled ligand from the receptor. Non-labeled GRP (porcine) (trifluoroacetate salt) is used to determine non-specific binding and validate the assay parameters.

Development of Radioligands for Preclinical In Vivo Molecular Imaging Applications in Animal Models

Molecular imaging techniques like Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of biological processes in vivo. The development of radioligands that target specific receptors is central to this technology. nih.gov Given the overexpression of GRPR in certain cancers, developing GRPR-targeted radioligands is a major focus for cancer imaging.

GRP (porcine) (trifluoroacetate salt) and its analogues serve as the foundational molecules for creating these imaging agents. The process involves:

Lead Identification: The native GRP sequence provides the basis for designing analogues with high affinity and specificity for GRPR.

Precursor Synthesis: A non-radioactive version of the ligand is synthesized, often incorporating a functional group that will later be used to attach a radioisotope. The GRP (porcine) (trifluoroacetate salt) can be used as a reference compound in binding affinity assays to ensure the new precursor retains high affinity for GRPR.

Radiolabeling: The precursor is then labeled with a positron-emitting isotope (e.g., Gallium-68, Fluorine-18).

Preclinical Evaluation: The resulting radioligand is tested in animal models of disease. These studies confirm that the radioligand specifically accumulates in tissues expressing GRPR, such as tumors, and that this uptake can be blocked by co-injection of an excess of unlabeled GRP (porcine) (trifluoroacetate salt), demonstrating target specificity.

Use in Cell Culture Systems to Investigate Receptor Biology and Downstream Effects

Cell culture systems are fundamental tools for dissecting the molecular mechanisms of receptor signaling. GRP (porcine) (trifluoroacetate salt) is widely used to stimulate GRPR in various cell lines to study its biological effects.

By treating cells with GRP, researchers can investigate a multitude of downstream events, including:

Signal Transduction Pathways: Activation of signaling cascades such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Gene Expression: Changes in the transcription of genes that are regulated by GRPR activation.

Cellular Responses: Effects on cell proliferation, migration, and survival, which are particularly relevant in cancer biology. nih.gov

Receptor Trafficking: Internalization and recycling of the GRPR following agonist binding.

For example, studies have used GRP to stimulate tubular epithelial cells to investigate the role of the GRP/GRPR axis in kidney injury, showing that GRPR activation can induce pro-inflammatory chemokines like CCL2. nih.gov

Table 2: Research Applications of GRP in Cell Culture

| Research Area | Cell System | Effect Studied | Finding |

|---|---|---|---|

| Kidney Injury | Tubular Epithelial Cells (TECs) | Inflammatory Signaling | GRP stimulation of GRPR-overexpressing TECs leads to increased expression of the chemokine CCL2. nih.gov |

| Cancer Biology | Pancreatic Cancer Cells | Cell Growth | A fragment of GRP, GRP (14-27), was shown to have an inhibitory effect on the growth of pancreatic cancer cells. cymitquimica.com |

Generation of Transgenic Animal Models with Altered GRP/GRPR Expression Profiles

To understand the physiological and pathophysiological roles of the GRP/GRPR system in a whole organism, researchers utilize transgenic animal models. nih.gov These models are genetically engineered to either lack the GRP or GRPR gene (knockout models) or to overexpress one of these components (transgenic overexpression models).

While GRP (porcine) (trifluoroacetate salt) is not used to generate the models, it is a crucial tool for phenotyping them. By administering exogenous GRP to these animals, researchers can probe the function of the GRP system. For instance:

In a GRPR knockout model , administering GRP would be expected to have no effect, confirming the phenotype and allowing researchers to identify which biological processes are truly GRPR-dependent.

In a GRP knockout model , administering GRP can "rescue" the phenotype, demonstrating that the observed abnormalities are due to the lack of GRP and not other developmental issues.

In models with altered expression of downstream signaling components , GRP can be used to challenge the system and uncover how the genetic modification affects the response to GRPR stimulation.

This approach is standard for dissecting the function of signaling pathways in vivo and has been pivotal in understanding the complex roles of neuropeptides like GRP. nih.gov

Comparative Peptidomics and Evolutionary Perspectives of Grp

Cross-Species Homology and Sequence Divergence of Gastrin-Releasing Peptides Across Vertebrates

Homologous genes for the GRP/NMB/bombesin (B8815690) family are present in nearly all jawed vertebrates (gnathostomes). nih.gov Phylogenetic analyses of the precursor hormones show that the GRP system is widely conserved among vertebrates. biorxiv.orgresearchgate.net The amino acid sequence of GRP, particularly its C-terminal region, exhibits remarkable homology across diverse species, suggesting strong selective pressure to maintain its structure and function. nih.gov

The most significant conservation is seen in the C-terminal decapeptide, often referred to as GRP-10, which is critical for receptor binding and biological activity. nih.govnih.gov Among mammals, such as humans, macaque monkeys, and rodents, the GRP-10 sequence is highly similar. nih.gov This high degree of conservation extends to other vertebrate classes as well. For instance, the GRP found in the amphibian Xenopus shares high similarity with the GRP-10 region of rodents and birds. nih.gov

| Species | Vertebrate Class | GRP-10 Amino Acid Sequence |

|---|---|---|

| Human (Homo sapiens) | Mammalia | G-N-H-W-A-V-G-H-L-M-NH2 |

| Pig (Sus scrofa) | Mammalia | G-N-H-W-A-V-G-H-L-M-NH2 |

| Rat (Rattus norvegicus) | Mammalia | G-S-H-W-A-V-G-H-L-M-NH2 |

| Chicken (Gallus gallus) | Aves | G-S-H-W-A-V-G-H-L-M-NH2 |

| Frog (Xenopus laevis) | Amphibia | G-S-H-W-A-V-G-H-L-M-NH2 |

| Zebrafish (Danio rerio) | Actinopterygii | G-N-H-W-A-V-G-H-L-M-NH2 |

Functional Conservation and Diversification of GRP Orthologs

Orthologous genes are those in different species that evolved from a common ancestral gene through speciation. nih.gov It is often assumed that orthologs retain equivalent functions, and this largely holds true for GRP. The high degree of sequence conservation in GRP, especially in its active C-terminal domain, corresponds to a significant conservation of its physiological roles across vertebrates. nih.gov

The GRP system functions as a crucial "gut-brain peptide" in both mammals and non-mammalian vertebrates like amphibians. biorxiv.orgeurekalert.org It is involved in regulating gastrointestinal functions, such as stimulating the release of gastrin, and also plays numerous roles in the central nervous system. researchgate.netwikipedia.org These central functions include the regulation of circadian rhythms, food intake, and anxiety responses. nih.gov A key example of functional conservation is the role of GRP in itch sensation. GRP and its receptor, GRPR, are identified as essential mediators of itch in the somatosensory systems of both rodents and primates, and the expression of GRP/GRPR in the amphibian spinal cord suggests this function is deeply rooted in vertebrate evolution. nih.gov

While function is broadly conserved, the concept of functional divergence, where orthologs acquire new or modified roles, must also be considered. nih.gov However, for GRP, the evidence points more towards subfunctionalization within a conserved framework rather than complete neofunctionalization. The GRP system appears to have been maintained throughout evolution to control essential life-maintenance functions. nih.gov The primary diversification within the broader bombesin-like peptide family seems to have occurred not within the GRP lineage itself, but through the evolution of the related NMB/bombesin system. researchgate.neteurekalert.org

Insights from Non-Mammalian Bombesin-Related Peptides

Historically, GRP was considered the mammalian equivalent of bombesin, a peptide first isolated from the skin of the European fire-bellied toad, Bombina bombina. biorxiv.orgeurekalert.org However, recent and more detailed phylogenetic and synteny (gene order) analyses have overturned this view. researchgate.netnih.gov These studies demonstrate that GRP is not a mammalian ortholog of amphibian bombesin. Instead, GRP and the NMB/bombesin peptides are distinct lineages that likely arose from a single ancestral gene but evolved independently. eurekalert.org The ancestral peptide of this family is now thought to be more similar to GRP than to bombesin. researchgate.neteurekalert.org

The key insight from non-mammalian vertebrates, particularly amphibians, is that they possess genetically distinct GRP and bombesin peptides. nih.gov This discovery was crucial in refuting the earlier "mammalian equivalent" hypothesis. While the GRP system is highly conserved across vertebrates, the NMB/bombesin system has undergone significant diversification, especially within frog species. biorxiv.orgresearchgate.net

Furthermore, amphibians possess a unique receptor landscape. In addition to orthologs of the mammalian GRP receptor (GRPR) and NMB receptor (NMBR), some amphibians, like Bombina, have a fourth class of receptor (BB4). nih.gov This BB4 receptor, which belongs to the broader bombesin receptor subtype-3 (BRS-3) group, displays a higher binding affinity for bombesin than for either GRP or NMB. nih.gov This suggests that in amphibians, the bombesin system has evolved specialized roles and receptor interactions that are distinct from the highly conserved functions of the GRP system. These findings highlight that peptide sequences found in amphibian skin are part of a complex and diversified evolutionary lineage separate from the conserved GRP lineage found in the gut and brain of most vertebrates. nih.govnih.gov

Emerging Research Avenues and Future Directions in Grp Porcine Research

Elucidation of Novel GRP-Mediated Signaling Pathways and Receptor Interactions

The classical understanding of GRP signaling involves its binding to the G protein-coupled receptor, GRPR (also known as BB2), leading to the activation of the phospholipase C (PLC) pathway. nih.gov However, current research is revealing a far more intricate signaling landscape. Evidence suggests that GRPR signaling interacts with a multitude of other enzymes and pathways, including phospholipases A2 and D, tyrosine kinases, and phosphatidylinositol 3-kinase (PI3K). nih.gov

A key emerging concept is the potential for GRPR to form heterodimers with other receptors, such as the epidermal growth factor receptor (EGFR), which can synergistically regulate cellular processes like migration. nih.gov Furthermore, the interaction of GRP signaling with other major pathways, like the Akt pathway, is being explored, particularly in the context of cancer cell survival. nih.gov Recent structural biology studies, including cryo-electron microscopy, have provided high-resolution views of the GRPR bound to both agonists and antagonists. pnas.org These structural insights are crucial for understanding the molecular mechanisms of receptor activation and G protein signaling, paving the way for the rational design of novel, more specific drugs. pnas.org

Table 1: Examples of Interacting Signaling Pathways with GRP/GRPR

| Interacting Pathway/Molecule | Cellular Context/Effect | Reference |

| Phospholipase A2 and D | General GRP signaling | nih.gov |

| Tyrosine Kinases | General GRP signaling | nih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | General GRP signaling | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Regulation of cell migration and IL-8 expression in breast cancer cells | nih.gov |

| Akt Pathway | Rescue of non-small cell lung carcinoma cells from certain inhibitors | nih.gov |

| Galpha13-PRG-RhoA-ROCK Pathway | Regulation of colon cancer cell migration | nih.gov |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to GRP Research

The application of omics technologies is revolutionizing GRP research by providing a global, unbiased view of its molecular impact. nih.govresearchgate.net Proteomics, the large-scale study of proteins, allows researchers to identify changes in the abundance of thousands of proteins following GRP stimulation. nih.govyoutube.com This can uncover novel downstream effector proteins and signaling nodes that were previously unknown. For instance, quantitative proteomics can establish a "chemical phenotype" associated with GRP activity, identifying biomarkers and revealing regulated cellular states. nih.gov

Metabolomics complements this by profiling the complete set of metabolites in a cell or tissue, offering a snapshot of the metabolic consequences of GRP signaling. researchgate.netnih.govfrontiersin.org This is particularly relevant for understanding GRP's role in regulating complex processes like glucose metabolism in neuroblastoma cells, where it has been shown to modulate enzymes such as PDK4 and PDP2. nih.gov Integrating these multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) is a key future direction that will enable a systems-level understanding of GRP's function in health and disease. researchgate.netyoutube.com

Development of Advanced In Vitro Organoid and 3D Cell Culture Models for GRP Studies

To better mimic the complexity of living tissues, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant 3D models. nih.govresearchgate.net Organoids, which are self-organizing 3D structures grown from stem cells, can replicate the architecture and function of organs like the gut or pancreas, providing powerful platforms to study GRP's effects in a context that more closely resembles the in vivo environment. nih.govnih.govoxfordglobal.com These models allow for the manipulation of signaling pathways and even genome editing in a human-like system. nih.gov

Spheroids, which are simpler 3D aggregates of cells, are also valuable tools, particularly for applications like drug screening. oxfordglobal.com These advanced 3D culture systems, sometimes integrated into microfluidic "organ-on-a-chip" devices, can model complex interactions, such as those between tumor cells and their microenvironment, and even co-culture with immune cells. nih.govnih.gov For GRP research, these models are invaluable for studying its role in development, tissue homeostasis, and diseases like cancer in a more accurate and translatable manner. oxfordglobal.comyoutube.com

Table 2: Comparison of In Vitro Models for GRP Research

| Model Type | Description | Key Advantages for GRP Research | Reference |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, basic mechanistic studies. | nih.gov |

| Spheroids | Spherical aggregates of cells cultured in suspension. | Simple 3D model, good for drug screening, mimics tumor micro-regions. | oxfordglobal.com |

| Organoids | Self-organizing 3D structures from stem cells that mimic organ architecture and function. | High physiological relevance, models organ-specific GRP effects, allows for genetic manipulation. | nih.govresearchgate.netnih.gov |

| Organ-on-a-chip | Microfluidic devices that simulate organ-level physiology and dynamic processes. | Models dynamic environments, allows for co-culture of different cell types. | nih.gov |

Exploration of GRP's Role in Previously Uncharted Physiological Systems in Animal Models

While GRP's functions in the gut and brain are well-documented, its influence extends to many other systems, and animal models are critical for this exploration. nih.govnih.govnih.gov Research in macaque monkeys, which are closely related to humans, is providing crucial insights into the GRP-GRPR system's role in sensory processing, particularly in mediating itch in the spinal and trigeminal systems. nih.gov This suggests that the function of this system is conserved across primates and has significant clinical implications for treating chronic pruritus. nih.gov

Beyond the nervous system, studies are investigating GRP's potential roles in the immune system, cardiovascular regulation, and even male sexual function, where sexual dimorphism in its effects has been noted. nih.gov The use of sophisticated animal models, including genetic knockout and reporter lines, allows for precise investigation of GRP's function in specific cell types and organ systems, uncovering novel physiological roles that were previously uncharted. mdpi.com

Challenges and Opportunities in Advancing Preclinical GRP Research

Advancing GRP research from the laboratory to potential clinical applications faces several hurdles. nih.gov A significant challenge lies in the development of GRP receptor ligands (both agonists and antagonists) with high selectivity and improved drug-like properties, such as a longer half-life than the native peptide. pnas.org Furthermore, the predictive value of animal models, while essential, is not always perfect, underscoring the need for better, human-like models to bridge the preclinical-to-clinical gap. nih.govresearchgate.net

However, these challenges present immense opportunities. The detailed structural information now available for GRPR will accelerate structure-based drug design. pnas.org The development of advanced imaging techniques allows for non-invasive, longitudinal assessment of GRP's effects in vivo. mdpi.com Moreover, the combination of GRP-targeted therapies with other treatments, a strategy being explored in fields like oncology and radioligand therapy, opens up new avenues for synergistic effects. mdpi.comascopubs.org Continued collaboration between basic and clinical scientists, armed with these advanced tools and a deeper understanding of GRP's complex biology, promises a promising future for translating GRP research into novel therapies. nih.gov

Conclusion

Synthesis of Major Findings and Contributions of Research on GRP (porcine) (trifluoroacetate salt)

Research on porcine Gastrin-Releasing Peptide (GRP) has significantly advanced our understanding of its diverse physiological roles. Initially isolated from the porcine stomach, GRP is a 27-amino acid peptide that is the mammalian equivalent of the amphibian peptide bombesin (B8815690). frontiersin.org Studies have established that porcine GRP and its receptors are highly homologous and conserved across various species, making porcine models valuable for biomedical research. nih.govnih.gov

Key findings from research involving porcine GRP have elucidated its functions in both the gastrointestinal and central nervous systems. wikipedia.org In the periphery, GRP is a key regulator of gastrin release, gastric acid secretion, and gastrointestinal motility. wikipedia.orgnih.gov Specifically, in the isolated perfused porcine pancreas, GRP stimulates the secretion of insulin (B600854) and pancreatic polypeptide while inhibiting somatostatin (B550006) secretion in a dose-dependent manner. nih.gov This effect on insulin is enhanced by increasing glucose levels, highlighting GRP's role in the parasympathetic regulation of pancreatic endocrine function. nih.gov